N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide
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Overview
Description
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring and a sulfonamide group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and appropriate ligands.
Introduction of the Cyclopentanesulfonamide Group: This step involves the reaction of the intermediate compound with cyclopentanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide involves its interaction with molecular targets through its boron and sulfonamide groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C17H26BNO4S |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)13-8-7-9-14(12-13)19-24(20,21)15-10-5-6-11-15/h7-9,12,15,19H,5-6,10-11H2,1-4H3 |
InChI Key |
CXLFWFJGOSGXSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3CCCC3 |
Origin of Product |
United States |
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